molecular formula C₄¹³C₅H₁₂N₂O₆ B119705 5-Deuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]pyrimidine-2,4-dione CAS No. 159496-16-9

5-Deuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]pyrimidine-2,4-dione

Cat. No. B119705
CAS RN: 159496-16-9
M. Wt: 250.17 g/mol
InChI Key: DRTQHJPVMGBUCF-WDBXUEINSA-N
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Description

Labeled Uridine, a nucleoside;  widely distributed in nature. Uridine is one of the four basic components of ribonucleic acid (RNA).

Scientific Research Applications

Energy Source for Cells

Uridine, a pyrimidine nucleoside, maintains metabolic homeostasis during growth and cellular stress . When glucose is scarce, some cells can switch to alternative fuel sources. For example, in ischemic cortical astrocytes, glucose deprivation-induced cellular stress was reversed with externally-sourced uridine . This suggests that uridine can be used as an energy source by cells .

Role in Metabolic Diseases

Previous research has shown that a diet rich in uridine leads to obesity and pre-diabetes in mice . This suggests that uridine plays a significant role in metabolic diseases.

Potential Cancer Treatment

Blocking uridine production, cancer cell uridine uptake, or nucleoside catabolism (e.g., at PGM2) could starve some cancers and be promising directions for therapy . This suggests that uridine has potential applications in cancer treatment.

Role in Immune Response

The researchers suggest that targeting the pathway that cells use to break down uridine-derived sugar could potentially help tune the immune response . This indicates that uridine plays a role in the immune response.

Role in RNA Pseudouridylation

Uridine is involved in the pseudouridylation of a single position in both cytoplasmic and mitochondrial tRNAs (U55) and several sites in mRNAs . This suggests that uridine plays a role in RNA pseudouridylation.

Role in Body Temperature Regulation

It has been demonstrated in mice that the regulation of body temperature by uridine is related to metabolic rate . This suggests that uridine plays a role in body temperature regulation.

Neurological Properties

Uridine appears to have potentially cognitive enhancing properties . This suggests that uridine has applications in enhancing cognitive functions.

Synthesis of Cellular Membranes

Uridine is used for increasing synthesis of cellular membranes . This suggests that uridine plays a role in the synthesis of cellular membranes.

Mechanism of Action

Target of Action

The primary target of [1’,2’,3’,4’,5’-13C5]uridine, also known as 5-Deuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]pyrimidine-2,4-dione, is the genetic material of non-cancerous cells . It competes with 5-fluorouracil (5-FU) metabolites for incorporation into these cells .

Mode of Action

[1’,2’,3’,4’,5’-13C5]uridine interacts with its targets by competing with 5-FU metabolites for incorporation into the genetic material of non-cancerous cells . This results in a reduction in toxicity and cell-death associated with two cytotoxic intermediates: 5-fluoro-2’-deoxyuridine-5’-monophosphate (FdUMP) and 5-fluorouridine triphosphate (FUTP) .

Biochemical Pathways

[1’,2’,3’,4’,5’-13C5]uridine plays a role in several biochemical pathways. Exogenous 13C5(ribose)-uridine labeled carbon was traced into the pentose phosphate pathway, central carbon metabolism, amino acid anabolism, glycosylation precursors, redox metabolites, and nucleotides . The fate and role of uracil after release by upp1 is uncertain .

Pharmacokinetics

It is known that uridine triacetate, a prodrug of uridine, delivers 4- to 6-fold more uridine into the systemic circulation compared to equimolar doses of uridine itself .

Result of Action

The result of [1’,2’,3’,4’,5’-13C5]uridine’s action is a reduction in the toxicity and cell-death associated with 5-FU metabolites . This allows for higher doses of 5-FU to be given, improving efficacy and reducing toxic side effects .

Action Environment

The action of [1’,2’,3’,4’,5’-13C5]uridine is influenced by environmental factors. For example, in ischemic cortical astrocytes, glucose deprivation-induced cellular stress was reversed with externally-sourced uridine . The maintenance of blood-mobilized uridine is orchestrated at the organism level, with synthesis mediated by adipocytes, the liver, and potentially erythrocytes .

properties

IUPAC Name

5-deuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1/i1D,3+1,4+1,6+1,7+1,8+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRTQHJPVMGBUCF-WDBXUEINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CN(C(=O)NC1=O)[13C@H]2[13C@@H]([13C@@H]([13C@H](O2)[13CH2]O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70471809
Record name CTK8F2337
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1',2',3',4',5'-13C5]uridine

CAS RN

159496-16-9
Record name CTK8F2337
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Deuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]pyrimidine-2,4-dione
Reactant of Route 2
5-Deuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]pyrimidine-2,4-dione
Reactant of Route 3
5-Deuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]pyrimidine-2,4-dione
Reactant of Route 4
5-Deuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]pyrimidine-2,4-dione
Reactant of Route 5
5-Deuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]pyrimidine-2,4-dione
Reactant of Route 6
5-Deuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]pyrimidine-2,4-dione

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